Cas no 1516-96-7 (5-Bromo-1,3-di-tert-butyl-2-methoxybenzene)
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
- 1-Bromo-4-methoxy-3,5-di-tert-butylbenzene
- 3,5-Di-tert-butyl-4-methoxybromobenzene
- 1-bromo-3,5-di-tert-butyl-4-methoxybenzene
- 4-Bromo-2,6-di-tert-butylanisole
- 5-bromo-1,3-ditert-butyl-2-methoxybenzene
- 4-BroMo-2,6-di-t-butylanisole
- AK108376
- Benzene, 5-bromo-1,3-bis(1,1-dimethylethyl)-2-methoxy-
- C15H23BrO
- KKHJQLVAMOKQHO-UHFFFAOYSA-N
- 2,6-Ditert-butyl-4-bromoanisole
- AM83170
- (3,5-Di-tert-butyl-4-methoxybromobenzene
- AX8159391
- ST24029332
- Z4199
- 5-bromo-1,3-ditert-butyl-2-methoxy-benzene
- 4CH-0
- MFCD12024327
- AKOS015995481
- Q-102031
- 5-Bromo-1 pound not3-di-tert-butyl-2-methoxybenzene
- CS-0154930
- 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene, 95%
- DTXSID50546822
- DS-2593
- SCHEMBL1304740
- SY111545
- 1516-96-7
-
- MDL: MFCD12024327
- Inchi: 1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3
- InChI Key: KKHJQLVAMOKQHO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C
Computed Properties
- Exact Mass: 298.09300
- Monoisotopic Mass: 298.09323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.9
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 1.137
- Melting Point: 49-50 ºC
- Boiling Point: 304 ºC
- Flash Point: 128 ºC
- Refractive Index: 1.5
- PSA: 9.23000
- LogP: 5.05270
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IG999-5g |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene |
1516-96-7 | 98% | 5g |
712.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IG999-1g |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene |
1516-96-7 | 98% | 1g |
174.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IG999-250mg |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene |
1516-96-7 | 98% | 250mg |
87CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841064-1g |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene |
1516-96-7 | 98% | 1g |
174.60 | 2021-05-17 | |
| TRC | B685633-10mg |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene |
1516-96-7 | 10mg |
$ 45.00 | 2022-06-06 | ||
| TRC | B685633-50mg |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene |
1516-96-7 | 50mg |
$ 60.00 | 2022-06-06 | ||
| TRC | B685633-100mg |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene |
1516-96-7 | 100mg |
$ 75.00 | 2022-06-06 | ||
| Alichem | A019064549-10g |
4-Bromo-2,6-di-tert-butylanisole |
1516-96-7 | 98% | 10g |
228.16 USD | 2021-06-17 | |
| Alichem | A019064549-25g |
4-Bromo-2,6-di-tert-butylanisole |
1516-96-7 | 98% | 25g |
427.98 USD | 2021-06-17 | |
| eNovation Chemicals LLC | Y1196946-5g |
4-Bromo-2,6-di-tert-butylanisole |
1516-96-7 | 95% | 5g |
$105 | 2023-09-01 |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Suppliers
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene Related Literature
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Lijun Mao,Manfei Zhou,Yan-Fei Niu,Xiao-Li Zhao,Xueliang Shi Org. Chem. Front. 2021 8 4678
Additional information on 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Professional Introduction to 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene (CAS No. 1516-96-7)
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene, with the chemical formula C13H19BrO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure, featuring a bromine substituent and two tert-butyl groups, makes it a versatile intermediate for various chemical transformations. This compound has garnered attention due to its utility in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
The compound's unique structure, characterized by the presence of a methoxy group and bulky tert-butyl substituents, contributes to its reactivity and stability under different conditions. The bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures. These biaryl frameworks are common motifs in many biologically active molecules.
In recent years, there has been a growing interest in the application of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene in medicinal chemistry. Its derivatives have been explored as potential inhibitors of various enzymes and receptors involved in disease pathways. For instance, modifications of this scaffold have led to the discovery of compounds with anti-inflammatory and anticancer properties. The tert-butyl groups provide steric hindrance, which can be exploited to optimize binding interactions with biological targets.
The synthesis of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene typically involves bromination and methylation reactions starting from an aromatic precursor. The introduction of the bromine atom can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine gas under controlled conditions. The methoxy group is often introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide or dimethyl sulfate. The presence of the tert-butyl groups requires careful handling to prevent unwanted side reactions, such as over-bromination or demethylation.
One of the most notable applications of this compound is in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic core and bulky substituents contribute to its mesogenic properties, making it suitable for use in display technologies and electronic devices. Recent research has demonstrated its utility in creating novel materials with enhanced thermal stability and optical properties.
The pharmaceutical industry has also leveraged 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene for the development of drug candidates. Its derivatives have been investigated for their potential to modulate enzyme activity and receptor binding. For example, studies have shown that certain analogs exhibit inhibitory effects on kinases and phosphodiesterases, which are key targets in cancer therapy. The structural features of this compound allow for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability.
In conclusion, 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene (CAS No. 1516-96-7) is a multifaceted compound with broad applications in synthetic chemistry, material science, and pharmaceutical research. Its unique structural features make it a valuable building block for constructing complex molecules with desired biological activities. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in advancing scientific discovery.
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